Edetate calcium disodium monohydrate

描述

Edetate calcium disodium monohydrate is a chelating agent primarily used to treat heavy metal poisoning, particularly lead poisoning. It works by binding to heavy metals in the bloodstream, forming stable complexes that are then excreted from the body. This compound is also known for its ability to chelate other metals such as zinc and cadmium .

准备方法

Synthetic Routes and Reaction Conditions: Edetate calcium disodium monohydrate is synthesized by reacting ethylenediaminetetraacetic acid (EDTA) with calcium and sodium hydroxides. The reaction typically involves dissolving EDTA in water, followed by the addition of calcium hydroxide and sodium hydroxide under controlled pH conditions. The resulting solution is then crystallized to obtain the monohydrate form .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where EDTA is combined with calcium and sodium hydroxides. The reaction mixture is then subjected to filtration, concentration, and crystallization processes to yield the final product. Quality control measures ensure the purity and consistency of the compound .

化学反应分析

Types of Reactions: Edetate calcium disodium monohydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure .

Common Reagents and Conditions: The chelation reactions involve the use of metal ions such as lead, zinc, and cadmium. The conditions for these reactions are usually aqueous and neutral to slightly basic pH to ensure optimal binding of the metal ions .

Major Products Formed: The major products of these reactions are the metal-EDTA complexes, which are water-soluble and can be excreted from the body. For example, the reaction with lead forms a lead-EDTA complex that is excreted in the urine .

科学研究应用

Edetate calcium disodium monohydrate has a wide range of applications in scientific research:

Chemistry: Used as a standard chelating agent in analytical chemistry to determine metal ion concentrations.

Biology: Employed in cell culture to prevent cell clumping by chelating calcium ions.

Medicine: Widely used in the treatment of heavy metal poisoning, particularly lead poisoning. It is also used in diagnostic tests to assess metal exposure.

Industry: Utilized in water treatment processes to remove metal contaminants and in the food industry as a preservative to prevent metal-catalyzed oxidation

作用机制

Edetate calcium disodium monohydrate exerts its effects through chelation. It binds to divalent and trivalent metal ions, forming stable, non-toxic complexes that are excreted from the body. The compound distributes into tissues such as the kidney and bone, where it chelates metal ions like lead. The lead ions are then eliminated through normal urinary excretion .

相似化合物的比较

Edetate disodium: Similar in structure but lacks calcium, making it less effective in preventing hypocalcemia during chelation therapy.

Succimer: Another chelating agent used for lead poisoning but differs in structure and administration route.

Dimercaprol: Used in conjunction with edetate calcium disodium for severe lead poisoning but has a different mechanism of action

Uniqueness: Edetate calcium disodium monohydrate is unique due to its dual ability to chelate heavy metals while preventing hypocalcemia, making it a safer option for treating heavy metal poisoning compared to other chelating agents .

生物活性

Edetate calcium disodium monohydrate, commonly referred to as calcium disodium EDTA, is a chelating agent primarily used in the treatment of heavy metal poisoning, particularly lead. Its biological activity is characterized by its ability to bind to divalent and trivalent metal ions, facilitating their excretion from the body. This article delves into the pharmacological properties, mechanisms of action, clinical applications, and research findings related to this compound.

Pharmacological Properties

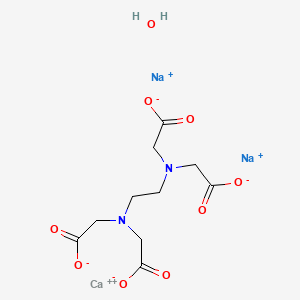

Chemical Structure and Composition

Edetate calcium disodium is a chelating agent with the chemical formula . It forms stable complexes with various metals, including lead, zinc, cadmium, and manganese. The compound is poorly absorbed from the gastrointestinal tract and primarily acts in the extracellular fluid.

Pharmacokinetics

- Absorption : Approximately 5% of an oral dose is absorbed in humans.

- Volume of Distribution : The volume of distribution is approximately .

- Half-life : The half-life ranges from 20 to 60 minutes.

- Excretion : About 95% of edetate calcium disodium is eliminated via urine within 24 hours, with minimal metabolism occurring in vivo .

Edetate calcium disodium functions as a chelator by forming stable complexes with metal ions. The mechanism involves:

- Ion Binding : The compound binds to lead ions in the bloodstream.

- Excretion : The chelated complex is then excreted through renal pathways.

- Redistribution : While it effectively reduces blood lead levels, redistribution of lead from tissues such as bone to soft tissues can occur upon cessation of treatment .

Clinical Applications

Edetate calcium disodium is primarily indicated for:

- Lead Poisoning : It is effective in both acute and chronic cases of lead toxicity.

- Heavy Metal Chelation : Besides lead, it can also chelate other metals like zinc and cadmium but is less effective for mercury due to its strong binding affinity .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of edetate calcium disodium:

- Lead Chelation Efficacy : A study involving calves with induced lead toxicosis compared edetate calcium disodium with meso-2,3-dimercaptosuccinic acid (DMSA). Results indicated that while both agents reduced lead concentrations, DMSA was significantly more effective in renal and hepatic tissues .

- Cardiovascular Outcomes : The Trial to Assess Chelation Therapy (TACT) demonstrated that edetate disodium-based therapy reduced cardiovascular events by nearly 50% in diabetic patients post-myocardial infarction. This suggests potential benefits beyond heavy metal detoxification .

- Urinary Stone Formation : In vitro studies showed that edetate disodium could inhibit the crystallization of struvite and carbonate apatite in urinary tract infections caused by Proteus mirabilis, indicating its role in preventing kidney stones .

Data Table: Pharmacological Profile

| Property | Value |

|---|---|

| Chemical Formula | C10H12CaN2Na2O8 |

| Absorption | ~5% (oral) |

| Volume of Distribution | 0.19 ± 0.10 L/kg |

| Half-life | 20 - 60 minutes |

| Excretion | 95% within 24 hours |

| Primary Indication | Lead poisoning |

属性

IUPAC Name |

calcium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Ca.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHECKPXUCKQCSH-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14CaN2Na2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, odourless crystalline granules or white to nearly white powder, slightly hygroscopic, White odorless solid; Slightly hygroscopic; [HSDB] | |

| Record name | CALCIUM DISODIUM ETHYLENEDIAMINETETRAACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Disodium calcium EDTA | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Powder. Solubility in water: at 20 °C a 0.1M solution can be prepared (pH approx 7). Pratically insoluble in organic solvents /Tetrahydrate/, Insoluble in organic solvents, Soluble in water | |

| Record name | DISODIUM CALCIUM EDTA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The calcium in edetate calcium disodium can be displaced by divalent and trivalent metals, particularly lead, to form stable soluble complexes that can then be excreted in urine. Unlike edetate disodium (no longer commercially available in the US), edetate calcium disodium is saturated with calcium and therefore can be administered IV in relatively large quantities without causing any substantial changes in serum or total body calcium concentrations. Although 1 g of edetate calcium disodium theoretically sequesters 620 mg of lead, an average of only 3-5 mg of lead is excreted in urine following parenteral administration of 1 g of the drug to patients with symptoms of acute lead poisoning or with high concentrations of lead in soft tissues., Parenteral administration of edetate calcium disodium chelates and greatly increases the urinary excretion of zinc and, to a much lesser extent, cadmium, manganese, iron, and copper. Excretion of uranium, plutonium, yttrium, and some other heavier radioactive isotopes can be increased to a limited extent by edetate calcium disodium chelation. Although mercury readily displaces calcium from edetate calcium disodium in vitro, patients with mercury poisoning do not respond to the drug., The pharmacologic effects of edetate calcium disodium are due to the formation of chelates with divalent and trivalent metals. A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron and mercury. The amounts of manganese and iron mobilized are not significant. Copper is not mobilized and mercury is unavailable for chelation because it is too tightly bound to body ligands or it is stored in inaccessible body compartments. The excretion of calcium by the body is not increased following intravenous administration of edetate calcium disodium, but the excretion of zinc is considerably increased., The primary source of lead chelated by calcium disodium edetate is from bone; subsequently, soft-tissue lead is redistributed to bone when chelation is stopped. There is also some reduction in kidney lead levels following chelation therapy., For more Mechanism of Action (Complete) data for DISODIUM CALCIUM EDTA (6 total), please visit the HSDB record page. | |

| Record name | DISODIUM CALCIUM EDTA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Powder, White powder or flakes | |

CAS No. |

304695-78-1, 62-33-9, 23411-34-9 | |

| Record name | Edetate calcium disodium monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304695781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium calcium edetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calciate(2-), [[N,N'-1,2-ethanediylbis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']-, disodium, hydrate, (OC-6-21) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calciate(2-), ((N,N'-1,2-ethanediylbis(N-((carboxy-kappaO)methyl)glycinato-kappaN,kappaO))(4-))-, disodium, monohydrate, (OC-6-21)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETATE CALCIUM DISODIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKV6BFV915 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DISODIUM CALCIUM EDTA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。